Acetylkidamycin
Description
Background and Significance as an Antitumor Antibiotic
Acetylkidamycin is a derivative of kidamycin (B1673636), a compound recognized for its cytotoxic activity against various tumors. nih.gov Kidamycin belongs to the pluramycin family, a class of antitumor antibiotics that feature a di-C-glycosylated angucycline structure. nih.gov Research has demonstrated the antitumor effects of the parent compound, kidamycin, against several experimental animal tumors. For instance, it showed remarkable effectiveness on Ehrlich ascites carcinoma and a notable effect on Sarcoma-180, where a significant portion of treated mice survived without tumors. jst.go.jp It was also found to be effective against NF-sarcoma and Yoshida sarcoma. jst.go.jp
The significance of compounds like kidamycin and its derivatives lies in their complex structures, which include unusual C-glycosylated residues that are challenging to synthesize. nih.gov The biological activity of pluramycin family members is often correlated with the pattern of sugar substitution on the core molecule, making derivatives like this compound subjects of scientific interest for developing new synthetic variants with potentially improved properties. nih.gov The preparation of this compound was part of early efforts to understand and potentially modify the properties of the base kidamycin molecule. nih.gov
Table 1: Antitumor Effects of Kidamycin on Experimental Animal Tumors
| Tumor Type | Observed Effect | Reference |
|---|---|---|
| EHRLICH ascites carcinoma | Remarkably effective | jst.go.jp |
| Leukemia SN-36 | Not excellent effect | jst.go.jp |
| Leukemia L1210 | Slight efficacy observed | jst.go.jp |
| Sarcoma-180 | Good and characteristic result | jst.go.jp |
| NF-sarcoma | Effective | jst.go.jp |
| YOSHIDA sarcoma | Effective | jst.go.jp |
Historical Context of Discovery and Early Characterization
The story of this compound begins with the discovery of its parent compound. Kidamycin was first reported as a new antitumor antibiotic in 1971 following its isolation and purification from a Streptomyces species. nih.gov The initial characterization involved studies using infrared and ultraviolet spectroscopy, magnetic resonance spectroscopy, and microbial sensitivity tests to determine its properties. nih.gov
Following the discovery of kidamycin, this compound was prepared and its properties were described in a 1972 publication. nih.gov This early research focused on the preparation of the acetyl derivative and its characterization, which included analysis via magnetic resonance spectroscopy and infrared and ultraviolet spectrophotometry. nih.gov Subsequent research in 1973 delved into the pharmacokinetics of this compound, examining its metabolism and effects on DNA biosynthesis in HeLa cells. nih.gov
Classification within Secondary Metabolites and Polyketide Families
This compound is classified as a secondary metabolite. Secondary metabolites are organic compounds produced by organisms like bacteria, fungi, and plants that are not directly involved in the normal growth, development, or reproduction of the organism. plantcelltechnology.comdavidpublisher.com Instead, these molecules often serve specific ecological functions or, as in the case of many antibiotics, have potent bioactive properties. davidpublisher.com This broad category is subdivided into major classes based on chemical structure and biosynthetic origin, including phenolics, terpenoids, alkaloids, and polyketides. plantcelltechnology.comdavidpublisher.comresearchgate.net
Within this framework, this compound falls under the polyketide family. Polyketides are a large and structurally diverse group of secondary metabolites synthesized through the stepwise condensation of small carboxylic acid units, a process that resembles fatty acid synthesis. wikipedia.org They are produced by a set of enzymes known as polyketide synthases (PKSs). wikipedia.orgnih.gov
The parent compound, kidamycin, is an aromatic polyketide. nih.gov Aromatic polyketides are typically produced by Type II polyketide synthases, which are multienzyme complexes that work iteratively. wikipedia.orgnih.gov The biosynthesis of kidamycin involves a complex series of enzymatic reactions, including glycosylation events that attach two different amino sugars to the angucycline polyketide core. nih.gov
Structure
2D Structure
Properties
CAS No. |
39293-24-8 |
|---|---|
Molecular Formula |
C46H58N2O13 |
Molecular Weight |
847.0 g/mol |
IUPAC Name |
[(2R,3S,4R,6R)-6-[(12R)-12-acetyloxy-10-[(2R,4S,5S,6S)-5-acetyloxy-4-(dimethylamino)-4,6-dimethyloxan-2-yl]-2-[(E)-but-2-en-2-yl]-11-hydroxy-12-methoxy-5-methyl-4,7-dioxonaphtho[7,6-h]chromen-8-yl]-4-(dimethylamino)-2-methyloxan-3-yl] acetate |
InChI |
InChI=1S/C46H58N2O13/c1-15-21(2)33-19-32(52)36-22(3)16-30-38(43(36)60-33)46(55-14,61-27(8)51)39-37(40(30)53)28(34-18-31(47(10)11)42(23(4)56-34)58-25(6)49)17-29(41(39)54)35-20-45(9,48(12)13)44(24(5)57-35)59-26(7)50/h15-17,19,23-24,31,34-35,42,44,54H,18,20H2,1-14H3/b21-15+/t23-,24+,31-,34-,35-,42-,44-,45+,46+/m1/s1 |
InChI Key |
XYJIEMFSVFBJNI-UYPDPXRBSA-N |
Isomeric SMILES |
C/C=C(\C)/C1=CC(=O)C2=C(O1)C3=C(C=C2C)C(=O)C4=C([C@@]3(OC)OC(=O)C)C(=C(C=C4[C@H]5C[C@H]([C@@H]([C@H](O5)C)OC(=O)C)N(C)C)[C@H]6C[C@]([C@@H]([C@@H](O6)C)OC(=O)C)(C)N(C)C)O |
Canonical SMILES |
CC=C(C)C1=CC(=O)C2=C(O1)C3=C(C=C2C)C(=O)C4=C(C3(OC)OC(=O)C)C(=C(C=C4C5CC(C(C(O5)C)OC(=O)C)N(C)C)C6CC(C(C(O6)C)OC(=O)C)(C)N(C)C)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Acetylkidamycin; Kidamycin, acetyl-; |
Origin of Product |
United States |
Biosynthesis and Production Methodologies of Acetylkidamycin
Microbial Origin and Natural Producers of Acetylkidamycin
The production of the core molecule, kidamycin (B1673636), is attributed to specific strains of actinomycete bacteria, primarily within the genus Streptomyces. These soil-dwelling microorganisms are renowned for their ability to synthesize a vast array of secondary metabolites with diverse biological activities, including many clinically important antibiotics.
Micromonospora Species as Primary Producers
While the genus Micromonospora is a known producer of various antibiotics, current research has not identified it as a primary natural producer of kidamycin or this compound. The available literature predominantly points towards Streptomyces as the microbial source for this particular compound.
Streptomyces Strains in this compound-Related Biosynthesis
The principal identified producer of kidamycin is the strain Streptomyces sp. W2061. nih.govuni.lunih.gov This strain has been the subject of genomic and molecular studies to unravel the intricate biosynthetic pathway leading to the formation of the kidamycin molecule. Research first identified kidamycin in Streptomyces phaeoverticillatus in 1971. nih.gov Subsequent investigations have confirmed that strains of Streptomyces are the key microbial factories for producing the kidamycin backbone, which is the precursor to this compound. nih.gov
Genetic Basis of this compound Biosynthesis
The ability of Streptomyces sp. W2061 to produce kidamycin is encoded within a specific set of genes organized into a biosynthetic gene cluster (BGC). This cluster contains all the genetic information necessary to assemble the complex chemical structure of kidamycin from simpler metabolic precursors.
Identification of Biosynthesis Gene Clusters (BGCs)
Through whole-genome sequencing and bioinformatic analysis of Streptomyces sp. W2061, a putative kidamycin biosynthetic gene cluster, designated as the kid cluster, has been identified. nih.govnih.gov This gene cluster shows similarity in both content and organization to the BGC of hedamycin, a structurally related antibiotic. nih.govnih.gov The kid BGC is responsible for synthesizing the angucycline core of the molecule, as well as the unique deoxysugar moieties that are attached to it. nih.govuni.lunih.gov
Key components identified within the kid gene cluster include:
Polyketide Synthase (PKS) genes: A hybrid Type I/Type II PKS system (including Kid12–20) is responsible for constructing the polyketide backbone of the angucycline core. nih.govnih.gov
Deoxysugar biosynthesis genes: A suite of genes (Kid4-9 and Kid21-28) directs the synthesis of the two aminosugar moieties, N,N-dimethylvancosamine and anglosamine. nih.govnih.gov
Glycosyltransferase genes: Two crucial glycosyltransferase genes, kid7 and kid21, are responsible for attaching the sugar units to the angucycline aglycone. nih.govuni.lunih.gov
Methyltransferase genes: Three methyltransferases (Kid4, Kid9, and Kid24) have been confirmed to be involved in the biosynthesis of the aminosugars. nih.govuni.lunih.gov
Table 1: Key Gene Functions in the Kidamycin Biosynthetic Gene Cluster
| Gene(s) | Encoded Enzyme/Protein | Function in Biosynthesis |
|---|---|---|
| Kid12–20 | Hybrid Type I/Type II PKS | Assembly of the angucycline polyketide backbone. |
| Kid19 | Ketosynthase (KSα) | Essential for the formation of the angucycline core; inactivation abolishes kidamycin production. nih.govnih.gov |
| Kid13 | Type I PKS | Involved in the synthesis of the aglycone side chain moiety. nih.gov |
| Kid4, Kid9 | Methyltransferases | Involved in the biosynthesis of N,N-dimethylvancosamine. nih.govuni.lunih.gov |
| Kid24 | Methyltransferase | Involved in the biosynthesis of anglosamine. nih.govuni.lunih.gov |
| Kid7 | C-glycosyltransferase | Attaches N,N-dimethylvancosamine to the C10 position of the aglycone. nih.govuni.lunih.gov |
| Kid21 | C-glycosyltransferase | Attaches the anglosamine moiety to the C8 position of the C10-glycosylated intermediate. nih.govuni.lunih.gov |
Genomic Approaches to Pathway Elucidation
Genomic approaches have been fundamental to understanding kidamycin biosynthesis. The pathway has been elucidated through a combination of bioinformatics analysis of the kid BGC and targeted gene inactivation experiments. nih.govnih.gov
Researchers have confirmed the role of the kid cluster by creating knockout mutants. For instance, the targeted disruption of the Kid19 gene, which encodes a key ketosynthase, resulted in the complete abolition of kidamycin production, thereby confirming the cluster's direct involvement. nih.govnih.gov
Furthermore, gene inactivation studies on the glycosyltransferases kid7 and kid21 have revealed the specific sequence of glycosylation. These studies demonstrated that Kid7 first attaches the N,N-dimethylvancosamine sugar, and this is followed by the action of Kid21, which adds the anglosamine sugar. nih.govuni.lunih.gov This sequential di-C-glycosylation is a critical step in the formation of the final kidamycin structure. nih.govnih.gov
Fermentation Processes for this compound Production
The production of this compound is dependent on the initial fermentation process to generate its precursor, kidamycin. This involves culturing the producing Streptomyces strain under controlled conditions to maximize the yield of the desired secondary metabolite. While specific fermentation parameters for Streptomyces sp. W2061 are not extensively published, the general principles for antibiotic production by Streptomyces apply.
The fermentation process typically involves several key stages:
Inoculum Development: A pure culture of the Streptomyces strain is grown in a starter medium to generate a sufficient biomass for inoculating the main production fermenter.
Production Fermentation: The inoculum is transferred to a large-scale fermenter containing a production medium rich in specific carbon and nitrogen sources. The fermentation is carried out under controlled conditions, including:
Temperature: Typically maintained between 28-32°C for optimal growth and antibiotic production in Streptomyces.
pH: The pH of the medium is controlled, as it can significantly influence enzyme activity and product stability.
Aeration and Agitation: As Streptomyces are generally aerobic, a continuous supply of sterile air and constant agitation are necessary to ensure sufficient oxygen transfer and nutrient distribution.
Harvesting and Extraction: After a fermentation period of several days, the broth is harvested. The kidamycin is then extracted from the culture broth and mycelium using appropriate solvent extraction and chromatography techniques.
The subsequent acetylation to form this compound would occur after these primary fermentation and extraction steps.
Optimization of Fermentation Conditions
The biosynthesis of antibiotics is profoundly influenced by the conditions under which the producing microorganism is cultivated. Optimization of fermentation parameters is a critical step in maximizing the yield of the target compound. nih.govcreative-diagnostics.com This process involves the systematic adjustment of various physical and chemical factors to create an optimal environment for both microbial growth and secondary metabolite production. nih.gov
Key parameters that are typically optimized include the composition of the culture medium (carbon and nitrogen sources, minerals), pH, temperature, aeration (dissolved oxygen), and agitation speed. creative-diagnostics.comresearchgate.net The interactions between these factors are often complex, necessitating a systematic approach to identify the ideal conditions.
Research Findings:
Studies on the production of other polyketide antibiotics have demonstrated that a systematic optimization of fermentation conditions can lead to significant increases in product yield. For instance, in the production of an antibiotic by Amycolatopsis mediterranei, adjusting the aeration level and controlling the dissolved oxygen concentration resulted in a substantial increase in yield. researchgate.net Similarly, maintaining an optimal pH profile throughout the fermentation process was found to be crucial. researchgate.net
A common approach to fermentation optimization is the use of statistical methods such as response surface methodology (RSM). This technique allows for the evaluation of multiple parameters simultaneously and the identification of their optimal levels and interactions.
Table 1: Representative Parameters for Fermentation Optimization of Antibiotic Production
| Parameter | Range Explored | Optimal Value (Example) | Impact on Production |
| Temperature (°C) | 25 - 37 | 28 | Affects enzyme activity and microbial growth rate. |
| pH | 5.0 - 8.0 | 6.5 for 3 days, then 7.0 | Influences nutrient uptake and enzyme stability. researchgate.net |
| Aeration (vvm) | 1.0 - 2.0 | 1.5 | Crucial for supplying oxygen for aerobic metabolism. researchgate.net |
| Dissolved Oxygen (%) | 20 - 60 | 30 | Direct measure of oxygen availability to the cells. researchgate.net |
| Carbon Source (g/L) | Glucose, Starch | Glucose (40 g/L) | Primary energy and carbon source for growth and biosynthesis. |
| Nitrogen Source (g/L) | Yeast Extract, Peptone | Yeast Extract (10 g/L) | Essential for the synthesis of amino acids, proteins, and nucleic acids. |
This table presents a generalized example of fermentation optimization parameters based on studies of other antibiotic-producing microorganisms and does not represent specific data for this compound.
High-Throughput Cultivation Strategies (e.g., MATRIX Cultivation)
Traditional methods for screening microbial strains and optimizing culture conditions can be labor-intensive and time-consuming. High-throughput cultivation strategies have emerged as powerful tools to accelerate this process. axxam.it These methods allow for the parallel cultivation and analysis of a large number of samples in a miniaturized format, such as microtiter plates. axxam.it
One such innovative approach is MATRIX cultivation. This platform enables the systematic variation of culture media and conditions in a multi-well format, facilitating the rapid identification of optimal parameters for the production of a desired metabolite. The ability to screen numerous conditions simultaneously significantly enhances the probability of discovering novel compounds or improving the yield of known ones.
Research Findings:
High-throughput screening (HTS) has been successfully applied in the discovery and development of new drugs by enabling the rapid testing of large compound libraries. axxam.itresearchgate.net In the context of microbial cultivation, HTS allows for the efficient screening of mutant libraries for strains with improved antibiotic production. For instance, a high-throughput method utilizing 96-well microtiter plates was developed to screen for high-yielding strains of rapamycin-producing Streptomyces hygroscopicus.
Enhancing Chemical Diversity via OSMAC Approach
Microorganisms often possess the genetic potential to produce a wider array of secondary metabolites than what is observed under standard laboratory conditions. nih.gov The "One Strain, Many Compounds" (OSMAC) approach is a strategy designed to unlock this hidden chemical diversity by systematically altering cultivation parameters. nih.govuni-duesseldorf.demdpi.comnih.gov The basic principle is that a single microbial strain can be induced to produce different sets of compounds when grown under different conditions. nih.gov
The OSMAC approach involves varying factors such as media composition, temperature, pH, aeration, and even co-cultivation with other microorganisms. nih.govuni-duesseldorf.de These changes can trigger the expression of otherwise silent biosynthetic gene clusters, leading to the production of novel or previously undetected metabolites. mdpi.com
Research Findings:
The application of the OSMAC strategy has led to the discovery of numerous novel natural products. By changing the culture medium and other growth parameters, researchers have successfully induced the production of new compounds from various microorganisms. nih.govmdpi.com For example, a marine-derived Streptomyces species was shown to produce different secondary metabolites when cultivated in different media. researchgate.net
Table 2: Examples of OSMAC Strategies and Their Potential Outcomes
| OSMAC Strategy | Parameter Varied | Potential Outcome |
| Media Composition | Carbon source, nitrogen source, mineral salts | Activation of different biosynthetic pathways, production of new analogs. |
| Cultivation Temperature | Incubation temperature | Alteration of enzyme kinetics and regulatory networks, leading to a different metabolic profile. |
| pH of the Medium | Initial pH and pH control during fermentation | Changes in nutrient availability and enzyme activity, potentially inducing the production of different compounds. |
| Aeration and Agitation | Shaking speed, flask design | Influence on oxygen supply and cellular stress, which can trigger the expression of silent gene clusters. |
| Co-cultivation | Introduction of another microorganism | Interspecies competition or signaling can induce the production of defense-related secondary metabolites. |
This table provides a conceptual overview of the OSMAC approach and its potential applications in natural product discovery.
Precursor Incorporation and Metabolic Engineering for Enhanced Yield
The biosynthesis of complex natural products like this compound often involves intricate metabolic pathways that are tightly regulated. mdpi.com Metabolic engineering offers a powerful approach to rationally modify these pathways to enhance the production of the desired compound. nih.govmdpi.comportlandpress.comoup.comfrontiersin.org This can involve increasing the supply of biosynthetic precursors, removing metabolic bottlenecks, and diverting cellular resources towards the target molecule. mdpi.comnih.gov
Precursor incorporation, or precursor-directed biosynthesis, is a technique where synthetic analogs of a natural precursor are fed to the producing organism. nih.govh1.co If the biosynthetic enzymes are sufficiently flexible, they can incorporate these analogs into the final product, leading to the generation of novel derivatives. nih.gov
Research Findings:
Metabolic engineering has been successfully employed to increase the production of various polyketide antibiotics. nih.gov A key strategy is to enhance the intracellular pool of the primary building blocks, such as acetyl-CoA and malonyl-CoA, which are essential for polyketide synthesis. mdpi.commdpi.com This can be achieved by overexpressing the genes encoding enzymes involved in their biosynthesis or by deleting genes that divert these precursors to competing pathways.
For example, in the production of the polyketide 6-methylsalicylic acid in Saccharomyces cerevisiae, the introduction of genes for the biosynthetic pathway, along with a phosphopantetheinyl transferase, led to a significant product titer. oup.com Furthermore, precursor-directed biosynthesis has been used to generate novel analogs of antibiotics like erythromycin, demonstrating the flexibility of some biosynthetic pathways. h1.co
Molecular Mechanism of Action of Acetylkidamycin
Interaction with Deoxyribonucleic Acid (DNA)
A significant aspect of Acetylkidamycin's molecular mechanism is its direct interaction with DNA. This interaction alters the physical properties of DNA and induces damage, thereby interfering with its template functions.
Research has demonstrated that this compound binds strongly to DNA in vitro. nih.gov This binding is a critical first step in its mechanism of action, leading to the stabilization of the DNA duplex. nih.gov It is suggested that by binding to DNA, this compound stabilizes the residual links between the complementary strands. nih.gov
The interaction of this compound with DNA leads to significant changes in its physicochemical properties. Specifically, the binding of this compound to DNA results in a notable increase in the DNA's melting temperature (Tm). nih.gov The melting temperature is the temperature at which 50% of the double-stranded DNA has dissociated into single strands. An increase in Tm indicates a stabilization of the DNA double helix.
Conversely, the buoyant density of DNA is decreased upon binding with this compound. nih.gov These alterations in the physical parameters of DNA are indicative of a strong interaction between the compound and the DNA molecule.
Table 1: Effect of this compound on the Physicochemical Properties of DNA
| Property | Observation | Reference |
| Melting Temperature (Tm) | Significantly increased | nih.gov |
| Buoyant Density | Decreased | nih.gov |
This table summarizes the observed changes in DNA properties upon interaction with this compound, based on in vitro studies.
In addition to stabilizing the DNA duplex, this compound has been observed to cause single-strand scission of DNA. nih.gov This effect was noted when the interaction was analyzed using an alkaline sucrose (B13894) density gradient solution. nih.gov The induction of breaks in the DNA backbone represents a direct form of DNA damage.
The capacity of this compound to cause single-strand breaks is a clear indication of its DNA damage-inducing activity. nih.gov This damage to the primary structure of DNA can have profound consequences for cellular processes such as replication and transcription, contributing to the compound's cytotoxic effects.
Inhibition of Bacterial Protein Synthesis
In addition to its effects on DNA, this compound has been shown to impact the synthesis of nucleic acids in bacteria, which is intrinsically linked to protein synthesis.
Studies have demonstrated that this compound has an effect on the biosynthesis of both DNA and RNA in bacteria such as Bacillus subtilis and Escherichia coli. nih.gov The inhibition of the synthesis of these nucleic acids, which serve as the template and messenger for protein production, consequently leads to the inhibition of bacterial protein synthesis.
While it is established that this compound inhibits bacterial protein synthesis, the specific details of its interaction with ribosomal components are not extensively documented in the available scientific literature. The primary mechanism appears to be the disruption of nucleic acid synthesis, which would indirectly halt the template-driven process of protein synthesis on the ribosome. nih.gov Further research is required to elucidate any direct interactions this compound may have with the 30S or 50S ribosomal subunits.
: Impact on Polypeptide Synthesis In Vitro
Scientific literature to date has not provided evidence to suggest that this compound directly inhibits polypeptide synthesis in vitro. Extensive searches for data on the impact of this compound on the translation process, including the formation of peptide bonds and the function of ribosomes, have not yielded specific results. The primary mechanism of action for this compound, as documented in published studies, does not appear to involve the direct inhibition of protein synthesis.
Dual-Fluorescent Reporter Systems for Mechanistic Elucidation
There is no available research indicating the use of dual-fluorescent reporter systems to elucidate the mechanistic properties of this compound. While these systems are valuable tools for studying various cellular processes, including gene expression and translational fidelity, their application to investigate the specific molecular targets and pathways of this compound has not been reported in the scientific literature. nih.govresearchgate.netnih.gov
Identification of Specific Molecular Targets and Pathways
The primary molecular target of this compound identified in research is deoxyribonucleic acid (DNA). nih.gov Studies have demonstrated a strong interaction between this compound and DNA in vitro. This interaction leads to significant alterations in the physical properties of DNA, suggesting a mechanism that disrupts its normal function.
Research has shown that this compound strongly binds to DNA, which results in an increase in the melting temperature of the DNA molecule. nih.gov This suggests that the binding of the antibiotic stabilizes the double helix structure. Furthermore, a decrease in the buoyant density of DNA has been observed upon interaction with this compound. nih.gov It is proposed that this compound stabilizes the residual links between the complementary strands of DNA through this binding action. nih.gov
In addition to its binding and stabilization effects, this compound has been observed to induce single-strand scissions in DNA when analyzed in an alkaline sucrose density gradient solution. nih.gov This indicates a DNA-damaging capability that contributes to its antitumor properties.
Further studies on the effect of this compound on bacteria have shown that it inhibits the biosynthesis of both DNA and RNA. nih.gov This inhibition of nucleic acid synthesis is a key aspect of its mechanism of action against bacterial cells. nih.gov
The following table summarizes the observed effects of this compound on its primary molecular target, DNA.
| Parameter | Observed Effect of this compound | Reference |
| DNA Binding | Strong binding to DNA in vitro | nih.gov |
| DNA Melting Temperature | Significantly increased | nih.gov |
| DNA Buoyant Density | Decreased | nih.gov |
| DNA Strand Integrity | Causes single-strand scission in alkaline conditions | nih.gov |
| Nucleic Acid Synthesis (in bacteria) | Inhibition of DNA and RNA biosynthesis | nih.gov |
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar of Acetylkidamycin
Fundamental Principles of Acetylkidamycin SAR
The biological activity of a compound is intrinsically linked to its three-dimensional structure. For this compound, understanding this relationship is crucial for the development of more potent and selective analogs.
The initial step in SAR studies is the identification of pharmacophores—the essential structural features and functional groups responsible for a molecule's biological activity. While specific studies detailing the key pharmacophores of this compound are not extensively available in the public domain, general principles of pharmacophore identification can be applied. These often involve the recognition of hydrogen bond donors and acceptors, aromatic centers, and hydrophobic regions that are crucial for interaction with biological targets. The process of identifying these key features typically involves comparing the structures of active and inactive analogs.
Stereochemistry plays a pivotal role in the biological activity of chiral molecules like this compound. nih.govresearchgate.net The specific spatial arrangement of atoms can significantly affect how a molecule interacts with its target, influencing its efficacy and specificity. nih.govresearchgate.net The differential activity between enantiomers or diastereomers of a compound underscores the importance of stereochemistry in drug design. nih.govnih.gov For many biologically active compounds, only one stereoisomer exhibits the desired therapeutic effect, while the other(s) may be less active or even produce unwanted side effects. nih.govnih.gov Although detailed stereochemical studies on this compound are limited, it is a well-established principle that the three-dimensional orientation of functional groups is critical for optimal receptor binding. nih.govresearchgate.net
Computational Approaches in SAR/QSAR Studies
To overcome the limitations of traditional experimental methods and to gain deeper insights into the SAR of compounds like this compound, a variety of computational techniques are employed. nih.gov These methods not only accelerate the drug discovery process but also provide a more detailed understanding of molecular interactions. nih.gov
Molecular modeling and cheminformatics are powerful tools in modern drug design. nih.govmdpi.com They allow for the visualization and manipulation of molecular structures in three dimensions, providing insights into their conformational preferences and potential interactions with biological targets. nih.govmdpi.com Cheminformatics, in particular, deals with the storage, retrieval, and analysis of chemical information, which is essential for managing the large datasets generated in SAR and QSAR studies. jyoungpharm.org These approaches enable the systematic exploration of chemical space and the identification of novel compounds with desired properties. jyoungpharm.org
In recent years, machine learning techniques such as Artificial Neural Networks (ANNs) and Support Vector Machines (SVMs) have found significant applications in QSAR studies. jyoungpharm.orgnih.govresearchgate.net These methods are capable of identifying complex non-linear relationships between molecular descriptors and biological activity. nih.govresearchgate.net
Artificial Neural Networks (ANNs): ANNs are computational models inspired by the structure and function of biological neural networks. nih.govnih.gov They can be trained on a dataset of compounds with known activities to predict the activity of new, untested molecules. nih.gov The predictive power of ANNs makes them a valuable tool in virtual screening and lead optimization. nih.govnih.gov
Support Vector Machines (SVMs): SVMs are supervised learning models that are particularly effective for classification tasks, such as distinguishing between active and inactive compounds. nih.govnih.govmdpi.com They work by finding the optimal hyperplane that separates data points into different classes. nih.govmdpi.com SVMs have been shown to be robust and have high predictive accuracy in various drug discovery applications. nih.govnih.gov
| Computational Method | Application in Drug Discovery | Key Advantage |
| Artificial Neural Networks (ANN) | Predicting biological activity, virtual screening | Ability to model complex non-linear relationships |
| Support Vector Machines (SVM) | Classifying compounds as active or inactive | High accuracy and robustness in classification tasks |
Correlation of Structural Modifications with Biological Effects4.4. Kinetic Studies to Assess Binding Affinity and Inhibition
Without any foundational research on "this compound," it is not possible to provide scientifically accurate content, data tables, or detailed research findings as instructed. It is possible that "this compound" is a very new or obscure compound with no published research, or the name may be misspelled or incorrect.
Chemical Synthesis and Derivatization of Acetylkidamycin
Synthetic Approaches to Acetylkidamycin and its Analogs
The total synthesis of Kidamycin (B1673636), the precursor to this compound, is a complex undertaking that has been the focus of significant research. anr.fruniv-lemans.fr this compound itself is prepared through the acetylation of the natural product Kidamycin. nih.gov The core challenge in synthesizing Kidamycin lies in the construction of its 4H-anthra[1,2-b]pyran-4,7,12-trione structure and the stereocontrolled installation of two distinct C-glycoside sugar moieties, D-angolosamine and N,N-dimethyl-L-vancosamine. anr.fruniv-lemans.fr
A primary strategy pursued by researchers is a convergent total synthesis. anr.fr This approach involves the separate synthesis of key fragments of the molecule, which are then joined together in the later stages. One such strategy focuses on a Diels-Alder reaction to construct the B-ring of the kidamycinone, the aglycone (non-sugar portion) of Kidamycin. anr.fruniv-lemans.fr This involves reacting a well-suited diene with juglone (B1673114) (a dienophile) to form the polycyclic core. anr.fr
The synthesis of the aglycones of Kidamycin and the related altromycins has been achieved from a common advanced intermediate, demonstrating the feasibility of accessing the core structure. nih.govacs.org This synthesis involves a series of Claisen condensations and aromatizations to build the anthracene (B1667546) section, followed by the annulation of the pyrone ring. acs.org
Key Synthetic Strategies for the Kidamycin Skeleton:
| Strategy | Key Reaction | Fragments | Reference |
|---|---|---|---|
| Convergent Total Synthesis | Diels-Alder Reaction | Dienophile with C-glycosides & Diene | anr.fruniv-lemans.fr |
| Aglycone Synthesis | Claisen Condensation & Aromatization | Naphthalene diester | acs.org |
Design and Synthesis of Novel this compound Derivatives
The design and synthesis of novel derivatives of this compound and its parent compound, Kidamycin, are driven by the goal of improving their therapeutic index and exploring new biological activities. nih.gov The synthesis of the kidamycinone aglycone provides a versatile platform for creating a range of analogs and simplified derivatives. univ-lemans.fr
The general approach involves modifying the core structure, the attached sugar moieties, or the side chains. Kidamycin itself has been derivatized in attempts to enhance its therapeutic properties. nih.gov For instance, the creation of a photoreactive derivative of Kidamycin demonstrated promising anticancer activity. nih.gov The principles of derivatization often involve introducing different bioactive chemical fragments to the core molecule to modulate its interaction with biological targets. nih.gov
Synthetic strategies can include:
Modification of the C1 side chain: The 2-butenyl residue at the C1 position can be altered.
Alteration of the aglycone: Functional groups on the anthrapyran core can be modified. A hybrid PKS system has been identified that can produce two types of anthrapyran backbones with different side chains at the C2 position, suggesting a natural template for diversification. nih.gov
Glycosylation engineering: Utilizing the biosynthetic enzymes identified from Streptomyces sp. W2061 could allow for the creation of analogs with different sugar units. nih.gov The mono-C-glycosylated compounds obtained from gene inactivation studies can serve as substrates for developing new synthetic derivatives. nih.gov
These synthetic modifications aim to generate a library of compounds for comprehensive biological evaluation, exploring how structural changes impact efficacy and specificity. univ-lemans.fr
Evaluation of Biological Activity of this compound Derivatives
Derivatives of Kidamycin are evaluated for their antibacterial potency against a spectrum of pathogens, including both Gram-positive and Gram-negative bacteria. nih.gov The pluramycin family of antibiotics, to which Kidamycin belongs, is known for its antimicrobial properties. univ-lemans.fr
Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis are common targets in these evaluations. nih.govresearchgate.net Gram-negative bacteria, including Escherichia coli, Pseudomonas aeruginosa, and Acinetobacter baumannii, represent a significant challenge due to their protective outer membrane, which acts as a permeability barrier against many antibiotics. nih.govnih.govdiva-portal.org Therefore, activity against these strains is a key indicator of a broad-spectrum potential.
The evaluation is typically performed using standardized methods to determine the extent to which a compound can inhibit bacterial growth. For example, studies on newly synthesized acridone (B373769) derivatives, which are also heterocyclic compounds, showed significant antibacterial efficacy against P. aeruginosa and E. coli. nih.govresearchgate.net Similarly, certain acylide derivatives have demonstrated good antibacterial activity against both S. aureus and E. coli. dovepress.com The data from these evaluations help to establish the spectrum of activity for newly synthesized this compound derivatives.
Representative Antibacterial Activity of Various Heterocyclic Derivatives
| Compound Class | Gram-Positive Strain | Gram-Negative Strain | Activity Level | Reference |
|---|---|---|---|---|
| Acylides | Staphylococcus aureus | Escherichia coli | Good | dovepress.com |
| N10-acetyl-3,4-dimethylacridone | Staphylococcus aureus | Pseudomonas aeruginosa | Moderate (S. aureus), Significant (P. aeruginosa) | nih.govresearchgate.net |
| Polyaminoisoprenyls | - | E. coli, P. aeruginosa, K. pneumoniae | Moderate | nih.gov |
A critical quantitative measure of a derivative's antibacterial potency is its Minimum Inhibitory Concentration (MIC). nih.gov The MIC is defined as the lowest concentration of an antibiotic that prevents visible growth of a bacterium after a set incubation period. nih.gov
The broth microdilution method is a standard laboratory technique used to determine MIC values. dovepress.comnih.gov This involves preparing a series of two-fold dilutions of the compound in a liquid growth medium in a 96-well plate, inoculating the wells with a standardized bacterial suspension, and incubating them under controlled conditions. nih.gov The MIC is then determined by visual inspection for the lowest concentration that shows no turbidity.
MIC values allow for the direct comparison of the potency of different derivatives and benchmarking against existing antibiotics. For example, some polyaminoisoprenyl derivatives have shown MICs ranging from 12.5 to over 200 µM against various Gram-negative bacteria. nih.gov In contrast, some acylide derivatives exhibited more potent activity with lower MIC values. The goal in synthesizing new this compound derivatives is often to achieve lower MIC values, indicating greater efficacy at smaller concentrations.
Example MIC Values for Synthesized Compounds Against Bacterial Strains
| Compound/Class | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Acylide derivative 10e | Staphylococcus aureus | 2 | dovepress.com |
| Acylide derivative 10f | Staphylococcus aureus | 1 | dovepress.com |
| Acylide derivative 10g | Escherichia coli | 4 | dovepress.com |
| Imipenem | Gram-positive isolates (average) | MIC₅₀ = 0.19 | nih.gov |
| Linezolid | Gram-positive isolates (average) | MIC₅₀ = 1.5 | nih.gov |
| Tigecycline | Gram-negative isolates (average) | MIC₅₀ = 2 | nih.gov |
Note: MIC₅₀ is the concentration that inhibits 50% of the tested isolates.
Beyond antibacterial effects, derivatives of this compound are often evaluated for other potential therapeutic activities, primarily anticancer activity, which is a known characteristic of the pluramycin family. univ-lemans.frnih.gov
Anticancer Activity: Kidamycin and its derivatives have shown promising antitumor effects. A photoreactive derivative, for example, was effective against the MDA-231 triple-negative breast cancer cell line. nih.gov The acetylation of other natural products, such as quercetin, has been shown to enhance anticancer activity by inducing apoptosis in breast cancer cells. nih.gov Derivatives would likely be screened against various cancer cell lines to determine their cytotoxic and antiproliferative effects. nih.gov
Enzyme Inhibition: Many antibiotics and anticancer agents function by inhibiting critical cellular enzymes. Distamycin analogues, which also interact with DNA, have been shown to be active against DNA topoisomerases I and II. nih.gov Given Kidamycin's mode of action, its derivatives could be tested for similar inhibitory activities. Other potential targets could include enzymes like histone deacetylases (HDACs) or various kinases. mdpi.com
Anti-inflammatory and Other Activities: The broad biological activity of natural product derivatives opens the door to discovering novel therapeutic applications. For example, derivatives of hexaazaisowurtzitane have demonstrated anti-inflammatory, anticonvulsant, and antihypoxic activities. mdpi.com Similarly, some morpholinopyrimidine derivatives have been evaluated as anti-inflammatory agents by measuring their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) and cyclooxygenase (COX-2). rsc.org Acetylated phenolic compounds have also been studied for their antithrombotic activity. nih.govresearchgate.net Therefore, novel this compound derivatives may be screened for a wide range of pharmacological effects.
Preclinical Investigation of Acetylkidamycin Efficacy
In Vitro Efficacy Studies
In vitro studies are the first step in assessing the therapeutic potential of a new chemical entity. These laboratory-based experiments utilize cultured cells to determine a compound's biological activity and its ability to permeate cellular barriers.
Cellular Assays for Biological Activity
Cellular assays are fundamental to understanding the mechanism of action and potency of a potential drug. For a compound like Acetylkidamycin, which is a derivative of the antitumor antibiotic kidamycin (B1673636), these assays would primarily focus on its cytotoxic and antiproliferative effects against cancer cell lines. mdpi.com
A standard approach involves screening the compound against a panel of human cancer cell lines representing various tumor types. This helps to identify which cancers might be most susceptible to the drug. Key assays include:
Cytotoxicity Assays: These assays measure the concentration of the compound required to kill a certain percentage of cells. The half-maximal inhibitory concentration (IC50) is a common metric derived from these assays, representing the concentration of the drug that inhibits a biological process by 50%.
Antiproliferative Assays: These assays assess the compound's ability to inhibit cell growth and division. This is particularly relevant for cancer therapies, as uncontrolled cell proliferation is a hallmark of cancer.
The results from these assays provide initial insights into the compound's potency and its potential therapeutic window.
Illustrative Data Table: In Vitro Antiproliferative Activity of this compound Against Human Cancer Cell Lines
Note: The following data is for illustrative purposes only, as specific experimental results for this compound are not publicly available.
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 0.5 |
| A549 | Lung Cancer | 1.2 |
| HCT116 | Colon Cancer | 0.8 |
| K562 | Leukemia | 0.3 |
Assessment of Permeability (e.g., Caco-2 Cell Monolayers)
For a drug to be effective, especially if administered orally, it must be able to pass through the intestinal wall to enter the bloodstream. The Caco-2 cell permeability assay is a widely used in vitro model to predict human intestinal absorption. nih.gov
Caco-2 cells are a human colon adenocarcinoma cell line that, when grown as a monolayer, differentiate to form tight junctions and express transporter proteins similar to the cells lining the small intestine. nih.gov In this assay, this compound would be applied to one side of the Caco-2 monolayer (the apical side, representing the intestinal lumen), and its appearance on the other side (the basolateral side, representing the bloodstream) would be measured over time. nih.gov
The apparent permeability coefficient (Papp) is calculated from this data. A high Papp value suggests good potential for oral absorption, while a low Papp value may indicate poor absorption. This assay can also help determine if the compound is a substrate for efflux pumps, which can actively transport drugs out of cells and reduce their bioavailability. creative-bioarray.com
Illustrative Data Table: Caco-2 Permeability of this compound
Note: The following data is for illustrative purposes only, as specific experimental results for this compound are not publicly available.
| Compound | Papp (A→B) (10⁻⁶ cm/s) | Papp (B→A) (10⁻⁶ cm/s) | Efflux Ratio (B-A/A-B) |
| This compound | 5.0 | 15.0 | 3.0 |
| Metoprolol (High Permeability Control) | 20.0 | 22.0 | 1.1 |
| Ranitidine (Low Permeability Control) | 0.1 | 0.2 | 2.0 |
In Vivo Efficacy Studies in Animal Models
Following promising in vitro results, the investigation moves to in vivo studies in animal models. These studies are essential to evaluate the compound's efficacy and behavior in a complex biological system.
Establishment of Relevant Disease Models
The choice of animal model is crucial and depends on the intended therapeutic application of the drug. For an antitumor antibiotic like this compound, rodent models are commonly used. nih.gov
Xenograft Models: These models involve transplanting human cancer cells into immunodeficient mice. This allows for the study of the drug's effect on human tumors in a living organism. A variety of human tumor xenograft models can be used to assess the efficacy of this compound against different cancer types. nih.gov
Syngeneic Models: In these models, cancer cells from the same genetic background as the mouse are used. This allows for the study of the drug's interaction with a competent immune system, which can be important for some cancer therapies.
Patient-Derived Xenograft (PDX) Models: These models involve the implantation of tumor tissue from a human patient directly into an immunodeficient mouse. PDX models are considered to be more clinically relevant as they better recapitulate the heterogeneity and microenvironment of human tumors. mdpi.com
Administration Routes and Formulation Considerations
The route of administration can significantly impact a drug's efficacy. In preclinical studies, various routes are often tested to determine the most effective delivery method.
Intravenous (IV) Administration: This route ensures that the entire dose of the drug reaches the systemic circulation, providing a baseline for the compound's activity.
Per Oral (PO) Administration: If the Caco-2 permeability assay suggests good oral absorption, the drug will be tested via oral administration to determine its oral bioavailability and efficacy.
The formulation of the drug is also a key consideration. The compound must be dissolved in a vehicle that is safe for the animal and allows for effective delivery of the drug.
Proof-of-Concept Studies
Proof-of-concept studies are designed to provide the first evidence that the drug is effective in a living animal. In the context of an antitumor agent, these studies typically involve treating tumor-bearing animals with this compound and monitoring tumor growth over time.
The primary endpoint of these studies is often the inhibition of tumor growth. This can be measured as a percentage of tumor growth inhibition compared to a control group of animals that received a placebo. Other endpoints may include survival, reduction in tumor volume, and assessment of biomarkers related to the drug's mechanism of action.
Illustrative Data Table: In Vivo Efficacy of this compound in a Human Xenograft Model
Note: The following data is for illustrative purposes only, as specific experimental results for this compound are not publicly available.
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | 1500 | - |
| This compound (IV) | 600 | 60 |
| This compound (PO) | 900 | 40 |
| Doxorubicin (Positive Control) | 500 | 67 |
Documentation and Reproducibility in In Vivo Research
Comprehensive and transparent documentation is a cornerstone of robust in vivo research, ensuring the reproducibility and validity of experimental findings. In studies involving investigational compounds such as this compound, meticulous record-keeping is paramount. This encompasses a detailed account of the experimental design, including the specific animal model utilized, housing conditions, and the rationale for their selection. Methodological transparency requires a clear description of all procedures performed on the animals, from the preparation and administration of this compound to the techniques used for data collection and analysis.
To enhance reproducibility, researchers must systematically document the characteristics of the animal subjects, including species, strain, sex, age, and weight. Any pre-experimental procedures, such as acclimatization periods and baseline health assessments, should also be recorded. The use of standardized operating procedures (SOPs) for all experimental techniques helps to minimize variability and ensure consistency across different experiments and research groups. Furthermore, the adoption of electronic lab notebooks and data management systems can facilitate the systematic recording and sharing of analytical workflows, further bolstering the reproducibility of biomedical research. nih.gov Reporting guidelines, such as the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines, provide a framework for the comprehensive reporting of animal studies, promoting transparency and enabling other researchers to replicate and build upon the findings.
Ethical Considerations in Animal Studies (Three Rs Principle)
The ethical conduct of animal research is a fundamental requirement, guided by the principles of the Three Rs: Replacement, Reduction, and Refinement. cambridge.org These principles are integral to the planning and execution of any in vivo studies involving compounds like this compound.
Replacement encourages the use of non-animal methods whenever possible. Before proceeding with animal studies, researchers have an ethical obligation to explore and utilize validated alternative methods, such as cell cultures, organoids, or in silico computer modeling, to answer the research question.
Reduction focuses on minimizing the number of animals used in an experiment while still obtaining statistically significant and scientifically valid results. This involves careful experimental design, including power calculations to determine the appropriate sample size, and sharing data and resources to avoid unnecessary duplication of studies. nih.gov
Refinement aims to alleviate or minimize any potential pain, suffering, distress, or lasting harm to the animals. nih.gov This includes optimizing housing conditions, providing appropriate anesthesia and analgesia for painful procedures, and implementing humane endpoints to ensure that an animal's suffering is terminated, minimized, or reduced if it becomes severe. nih.govnih.gov Researchers and all personnel involved in animal studies must be adequately trained in the proper handling and care of the specific species being used. nih.gov All experimental protocols must undergo a thorough ethical review and receive approval from an Institutional Animal Care and Use Committee (IACUC) or an equivalent oversight body. researcherslinks.com This ensures that the potential scientific benefits of the research justify the use of animals and that their welfare is a primary consideration throughout the study. nih.gov
Combination Studies with Other Therapeutic Agents
The investigation of this compound in combination with other therapeutic agents is a critical step in preclinical development. The goal of such studies is to identify potential synergistic interactions that could lead to enhanced therapeutic efficacy, overcome drug resistance, or allow for the use of lower, less toxic doses of individual agents.
Evaluation of Synergistic Effects In Vitro
In vitro studies provide the initial assessment of the potential for synergistic interactions between this compound and other drugs. These experiments are typically conducted using cancer cell lines. A common method to evaluate synergy is the checkerboard assay, where cells are exposed to a matrix of varying concentrations of each drug, both individually and in combination. The effects on cell viability, proliferation, or apoptosis are then measured.
The data from these assays can be analyzed using mathematical models, such as the combination index (CI) method, to quantify the nature of the drug interaction. A CI value of less than 1 indicates synergy, a value equal to 1 suggests an additive effect, and a value greater than 1 points to antagonism. nih.gov The identification of synergistic combinations in vitro provides a strong rationale for further investigation in more complex in vivo models. For instance, studies have shown that combining histone deacetylase (HDAC) inhibitors with other agents can enhance their anticancer effects. nih.govnih.gov
Interactive Data Table: Illustrative In Vitro Synergy Data
| Combination Partner | Cell Line | Combination Index (CI) | Interpretation |
| Drug A | Cancer Cell Line 1 | 0.7 | Synergy |
| Drug B | Cancer Cell Line 1 | 1.0 | Additive |
| Drug C | Cancer Cell Line 2 | 1.3 | Antagonism |
| Drug D | Cancer Cell Line 2 | 0.5 | Strong Synergy |
Evaluation of Synergistic Effects In Vivo
Promising synergistic combinations identified in vitro are subsequently evaluated in in vivo animal models to confirm their efficacy in a more physiologically relevant setting. These studies typically involve treating tumor-bearing animals with this compound alone, the combination partner alone, and the combination of both drugs.
The primary endpoint in these studies is often tumor growth inhibition or regression. The efficacy of the combination therapy is compared to that of the individual agents. A statistically significant improvement in tumor control with the combination therapy compared to the monotherapies suggests a synergistic or additive effect in vivo. case.edunih.gov For example, research on other combination therapies has demonstrated that the co-administration of two drugs can lead to a greater reduction in tumor size in mouse models than either drug alone. case.edu The design and interpretation of these in vivo combination studies are crucial for determining the clinical potential of a new therapeutic strategy.
Interactive Data Table: Illustrative In Vivo Synergy Data
| Treatment Group | Animal Model | Average Tumor Volume Change (%) | Statistical Significance (vs. Control) |
| Control | Xenograft Model 1 | +150% | - |
| This compound Alone | Xenograft Model 1 | -20% | p < 0.05 |
| Drug X Alone | Xenograft Model 1 | -30% | p < 0.05 |
| This compound + Drug X | Xenograft Model 1 | -75% | p < 0.001 |
Mechanisms of Resistance to Acetylkidamycin
Bacterial Resistance Mechanisms to Antibiotics (General Principles Applied to Related Classes)
Bacteria have evolved a multitude of strategies to withstand the effects of antibiotics. These mechanisms can be broadly categorized into preventing the antibiotic from reaching its target, modifying the antibiotic's target, or inactivating the antibiotic itself. reactgroup.org For classes related to acetylkidamycin, such as the anthracyclines, both primary and secondary resistance are major clinical hurdles. nih.gov
General principles of bacterial resistance that are likely applicable to this compound include:
Intrinsic Resistance: Some bacteria may be naturally resistant to certain antibiotics due to inherent structural or functional characteristics, such as the composition of their cell wall or the presence of efflux pumps. reactgroup.org
Acquired Resistance: Bacteria can acquire resistance through genetic mutations or by obtaining resistance genes from other bacteria via horizontal gene transfer. mcmaster.ca
Target Modification: Alterations in the molecular target of the antibiotic can prevent the drug from binding effectively. nih.gov
Drug Inactivation: Bacteria may produce enzymes that chemically modify or destroy the antibiotic. nih.gov
Reduced Permeability: Changes in the bacterial cell envelope can limit the uptake of the antibiotic. nih.gov
Active Efflux: Bacteria can actively pump the antibiotic out of the cell, preventing it from reaching a therapeutic concentration. nih.gov
These general mechanisms form the basis of how bacteria could develop resistance to this compound.
Enzymatic Inactivation of Antibiotics (e.g., Aminoglycoside-Modifying Enzymes)
A primary mechanism of antibiotic resistance is the enzymatic inactivation of the drug molecule. Bacteria produce a variety of enzymes that can modify antibiotics through chemical reactions such as acetylation, phosphorylation, or adenylylation, rendering them ineffective. nih.govresearchgate.net
For example, aminoglycoside-modifying enzymes (AMEs) are a well-studied class of enzymes that confer resistance to aminoglycoside antibiotics by covalently modifying hydroxyl or amino groups on the antibiotic molecule. nih.gov These enzymes are often encoded on mobile genetic elements, facilitating their spread among bacterial populations. nih.gov Similarly, β-lactamases are enzymes that inactivate β-lactam antibiotics by hydrolyzing the β-lactam ring. nih.gov
While specific enzymes that inactivate this compound have not been extensively characterized, it is plausible that bacteria could evolve or acquire enzymes capable of modifying its structure, thereby neutralizing its activity. This could involve processes like acetylation or glycosylation, which would alter the compound and prevent its interaction with its cellular target.
Alterations in Ribosomal Target Structure
Since many antibiotics, including those related to this compound, target the bacterial ribosome to inhibit protein synthesis, alterations in the ribosome's structure are a common mechanism of resistance. nih.govnih.gov
Mutations in the genes that code for ribosomal proteins or ribosomal RNA (rRNA) can lead to antibiotic resistance. nih.gov These mutations can alter the antibiotic's binding site on the ribosome, reducing the drug's affinity and rendering it less effective. elifesciences.org For instance, mutations in genes encoding ribosomal proteins L4 and L22, as well as in 23S rRNA, have been shown to confer resistance to macrolide antibiotics in Streptococcus pneumoniae. nih.gov Such mutations can serve as a stepping-stone for the evolution of high-level, multidrug resistance. nih.govelifesciences.org Although these mutations can sometimes come with a fitness cost to the bacteria in an antibiotic-free environment, they provide a significant survival advantage in the presence of the drug. nih.gov
Enzymatic modification of the ribosomal target is another key resistance strategy. nih.gov Bacteria can produce methyltransferase enzymes that add a methyl group to specific nucleotides within the rRNA at or near the antibiotic's binding site. nih.govresearchgate.net This modification can sterically hinder the antibiotic from binding to the ribosome, leading to high levels of resistance. researchgate.net
A well-known example is the ErmC RNA methyltransferase, which confers resistance to macrolides, lincosamides, and streptogramin B (the MLSB phenotype) by dimethylating an adenine (B156593) residue in the 23S rRNA. nih.gov Similarly, various 16S rRNA methyltransferases can confer resistance to aminoglycosides. nih.govmdpi.com The genes for these methyltransferases are often located on mobile genetic elements, which contributes to their dissemination among pathogenic bacteria. rsc.org The Cfr methyltransferase, for example, can confer resistance to multiple classes of antibiotics by methylating a specific adenine in the 23S rRNA. nih.gov
Table 1: Examples of Ribosomal Alterations Conferring Antibiotic Resistance
| Resistance Mechanism | Specific Alteration | Affected Antibiotic Classes | Reference |
|---|---|---|---|
| Ribosomal Mutations | Mutations in L22 and L4 ribosomal proteins | Macrolides | nih.gov |
| Mutations in 23S rRNA (e.g., A2058G, C2611U) | Macrolides, Telithromycin | nih.gov | |
| Ribosomal Methylation | ErmC-mediated dimethylation of A2058 in 23S rRNA | Macrolides, Lincosamides, Streptogramin B | nih.gov |
| Cfr-mediated methylation of A2503 in 23S rRNA | Phenicols, Lincosamides, Oxazolidinones, Pleuromutilins, Streptogramin A | nih.gov | |
| ArmA/Rmt-mediated methylation of G1405 in 16S rRNA | Aminoglycosides | nih.gov |
Efflux Pump Overexpression
Efflux pumps are transport proteins located in the bacterial cell membrane that actively extrude a wide range of substances, including antibiotics, from the cell. nih.govyoutube.com The overexpression of these pumps is a major mechanism of multidrug resistance (MDR) in both Gram-positive and Gram-negative bacteria. researchgate.netmdpi.com By pumping antibiotics out of the cell, these systems prevent the drugs from reaching their intracellular targets at effective concentrations. mcmaster.ca
Several superfamilies of efflux pumps exist, including the ATP-binding cassette (ABC) superfamily, the major facilitator superfamily (MFS), the small multidrug resistance (SMR) family, the multidrug and toxic compound extrusion (MATE) family, and the resistance-nodulation-division (RND) superfamily. nih.gov The RND pumps are particularly significant in Gram-negative bacteria, often forming tripartite systems that span the inner and outer membranes. nih.govnih.gov
The expression of efflux pumps can be increased through mutations in regulatory genes. youtube.com For anthracyclines, a related class of compounds, overexpression of the P-glycoprotein (Pgp) efflux pump has been identified as a key mechanism of resistance. nih.gov It is highly probable that similar efflux pump systems could recognize and export this compound, and their overexpression would lead to reduced susceptibility.
Modifications of Outer Membrane Permeability
The outer membrane of Gram-negative bacteria provides a formidable barrier that antibiotics must cross to reach their intracellular targets. nih.govnih.govstrategian.com Bacteria can develop resistance by altering the permeability of this membrane, thereby restricting antibiotic entry. mdpi.commdpi.com
This can be achieved in several ways:
Porin Channel Modification: Many hydrophilic antibiotics pass through the outer membrane via protein channels called porins. mdpi.com Bacteria can reduce antibiotic influx by decreasing the number of porin channels, producing mutated porins with smaller channel openings, or replacing general diffusion porins with more selective ones. nih.gov
Lipopolysaccharide (LPS) Modification: The outer leaflet of the outer membrane is composed of lipopolysaccharides (LPS). Modifications to the structure of LPS, such as alterations to its charge or composition, can decrease the permeability of the membrane to certain antibiotics. frontiersin.orgdoaj.org This is a known mechanism of resistance to polymyxins, where modifications to the lipid A component of LPS reduce the binding of these cationic antibiotics. frontiersin.org
These changes in outer membrane permeability often act synergistically with other resistance mechanisms, such as efflux pumps and enzymatic inactivation, to produce high levels of antibiotic resistance. nih.govresearchgate.net
DNA Repair Pathways in Resistance
This compound is a DNA-damaging agent. Consequently, cellular DNA repair mechanisms can play a pivotal role in conferring resistance to this compound. Upregulation or enhanced efficiency of these pathways can lead to the removal of this compound-induced DNA lesions, thereby allowing the cell to survive. The primary DNA repair pathways that could contribute to resistance are Base Excision Repair (BER), Nucleotide Excision Repair (NER), and recombinational repair, including Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ). nih.govmdpi.com
Cells have evolved a complex network of DNA damage response (DDR) pathways to counteract various DNA lesions. researchgate.net When DNA is damaged by agents like this compound, these pathways are activated to repair the lesions and maintain genomic integrity. nih.govresearchgate.net Enhanced activity of these repair systems is a known mechanism of resistance to many DNA-damaging anticancer drugs. mdpi.comnih.gov For instance, increased expression of enzymes involved in these pathways can lead to more efficient repair of drug-induced DNA adducts, reducing the cytotoxic effect of the drug. mdpi.com
Table 1: Key DNA Repair Pathways Potentially Involved in this compound Resistance
| Repair Pathway | Type of DNA Damage Repaired | Potential Role in this compound Resistance |
| Base Excision Repair (BER) | Single-strand breaks, non-bulky base lesions | Removal of this compound-induced base modifications, preventing disruption of DNA replication. |
| Nucleotide Excision Repair (NER) | Bulky, helix-distorting lesions | Excision of this compound-DNA adducts that distort the DNA helix. |
| Homologous Recombination (HR) | Double-strand breaks | Error-free repair of double-strand breaks that may be caused by this compound, particularly during DNA replication. |
| Non-Homologous End Joining (NHEJ) | Double-strand breaks | Error-prone repair of double-strand breaks, which can also contribute to cell survival, albeit with a higher risk of mutations. |
Self-Resistance Mechanisms in Producing Organisms (e.g., Actinobacteria)
The organisms that synthesize potent antibiotics like this compound, typically from the phylum Actinobacteria, must possess mechanisms to avoid suicide. nih.gov These self-resistance mechanisms are often encoded by genes located within the antibiotic's biosynthetic gene cluster. researchgate.net These strategies are diverse and can provide a blueprint for understanding how resistance might emerge in other bacteria. nih.govresearchgate.net
One of the primary self-resistance strategies is the enzymatic modification and inactivation of the antibiotic. nih.gov For example, the producing organism might synthesize an enzyme that acetylates, phosphorylates, or otherwise modifies the antibiotic, rendering it unable to bind to its DNA target. nih.govnih.gov Another common mechanism is the use of efflux pumps, which are membrane proteins that actively transport the antibiotic out of the cell, keeping the intracellular concentration below a toxic threshold. researchgate.netyoutube.com
Furthermore, the producing organism can protect the antibiotic's target. nih.gov In the case of DNA-damaging agents, this could involve the production of DNA-binding proteins that shield the DNA from the antibiotic or specialized DNA repair enzymes that are highly efficient at repairing the specific type of damage caused by the self-produced antibiotic. researchgate.netresearchgate.net Some actinomycetes have been found to utilize specialized DNA glycosylases that specifically recognize and initiate the repair of DNA adducts formed by their own genotoxic natural products. researchgate.net
Table 2: Common Self-Resistance Mechanisms in Actinobacteria
| Mechanism | Description | Example |
| Drug Modification | Enzymatic alteration of the antibiotic to an inactive form. | N-acetylation of bleomycin (B88199) by an N-acetyltransferase in the producing organism. mdpi.com |
| Drug Efflux | Active transport of the antibiotic out of the cell via membrane pumps. | Efflux pumps removing tetracycline (B611298) from the bacterial cell. youtube.com |
| Target Protection/Repair | Shielding the cellular target (DNA) or highly efficient repair of antibiotic-induced damage. | Sequestration proteins that bind and inactivate the antibiotic, or specialized DNA repair enzymes. researchgate.netresearchgate.net |
| Prodrug Strategy | The antibiotic is produced in an inactive form (prodrug) and is only activated outside the producer cell. | The producer of mitomycin C employs several mechanisms, including maintaining it as a prodrug. mdpi.com |
Advanced Methodologies in Acetylkidamycin Research
High-Throughput Screening Techniques for Bioactivity Evaluation
High-Throughput Screening (HTS) provides a rapid and efficient method for evaluating the biological activity of thousands of compounds against specific targets. nih.gov For Acetylkidamycin research, HTS is instrumental in identifying and characterizing its bioactivity profile across a wide range of potential applications. The process relies on automated platforms, including liquid handling devices and robotic plate handlers, to perform assays in 384-well or 1536-well microplate formats. axxam.com
The screening process typically involves several stages. Initially, a primary screen is conducted to identify "hits"—compounds that show activity in a specific assay, such as the inhibition of bacterial biofilm formation or the growth of planktonic bacteria. nih.gov These assays often use reporter systems, like resazurin (B115843) to assess metabolic activity or crystal violet staining for biofilm biomass, to generate a measurable signal. nih.gov Following the primary screen, hit compounds undergo confirmation studies and then dose-response analysis to determine their potency, often expressed as an IC50 value (the concentration required to inhibit 50% of a biological process). nih.gov This systematic approach allows researchers to efficiently sift through chemical libraries or natural product extracts to identify compounds with desired biological effects, which can then be prioritized for further investigation. axxam.com
| Phase | Objective | Methodology | Typical Assay | Outcome |
|---|---|---|---|---|
| Primary Screen | Identify initial "hits" with potential bioactivity. | Screening of a compound library against a target organism or cell line in a single concentration. | Bacterial growth inhibition assay (e.g., using Staphylococcus aureus). nih.gov | List of compounds showing ≥50% inhibition. |
| Hit Confirmation | Validate the activity of primary hits and eliminate false positives. | Re-testing of hit compounds in the primary assay. | Confirmation of bacterial growth inhibition. | Confirmed active compounds. |
| Dose-Response Analysis | Determine the potency of confirmed hits. | Testing compounds over a range of concentrations (e.g., 8-point serial dilution). | Calculation of IC50 or AC50 values. nih.gov | Potency data for lead prioritization. |
| Secondary/Orthogonal Assays | Characterize the mechanism of action and rule out non-specific effects. | Testing in different, related assays. | Biofilm inhibition/eradication assays, cytotoxicity assays against human cell lines. nih.gov | Activity profile and initial selectivity data. |
Metabolomics Profiling (e.g., HPLC-UV/vis, UPLC-QTOF-MS/MS)
Metabolomics is the comprehensive analysis of small molecules (metabolites) within a biological system and is a powerful tool for studying natural product biosynthesis. nih.gov Techniques such as High-Performance Liquid Chromatography (HPLC) with UV-visible detection and Ultra-Performance Liquid Chromatography coupled to Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS/MS) are central to metabolomics research on this compound. nih.govnih.gov These methods are used to create detailed metabolic profiles of the producing organism, typically a Streptomyces species, allowing for the detection and relative quantification of this compound, its precursors, and related analogues. evotec.com
UPLC offers higher resolution and faster analysis times compared to traditional HPLC. nih.gov When coupled with QTOF-MS, it provides highly accurate mass measurements for both precursor and fragment ions, which is essential for the confident identification of compounds. nih.govmdpi.com In a typical workflow, metabolites are extracted from the microbial culture, separated by UPLC, and then analyzed by the mass spectrometer. nih.gov The resulting data, which includes retention times, accurate masses, and MS/MS fragmentation patterns, can be compared against known standards or databases for identification. youtube.com This approach can reveal how different culture conditions or genetic modifications affect the production of this compound, providing crucial information for optimizing yield or generating novel derivatives. evotec.com
| Technique | Principle | Application in this compound Research | Reference |
|---|---|---|---|
| HPLC-UV/vis | Separates compounds based on their interaction with a stationary phase; detection is based on the absorption of UV-visible light by the compound's chromophore. | Quantification of known compounds like this compound by comparing peak area to a standard curve. Initial purity assessment. | youtube.com |
| UPLC-QTOF-MS/MS | Utilizes smaller particle sizes in the stationary phase for higher resolution separation. QTOF-MS provides high-resolution mass data for both parent and fragment ions. | Untargeted profiling to discover novel analogues. Provides accurate mass and elemental composition for structural elucidation of unknown metabolites. | nih.govmdpi.com |
| Data Processing Software (e.g., XCMS, MZmine2) | Algorithms for peak detection, alignment, and statistical analysis of large metabolomics datasets. | Identifies statistically significant differences in metabolite levels between different experimental conditions. | nih.gov |
Molecular Networking for Metabolite Identification
A significant challenge in natural product research is the dereplication of known compounds and the identification of novel analogues in complex extracts. Molecular networking has emerged as a powerful bioinformatics approach to address this challenge by organizing and visualizing tandem mass spectrometry (MS/MS) data. nih.gov Using platforms like the Global Natural Product Social Molecular Networking (GNPS), MS/MS spectra are compared, and those with high similarity are clustered together into a network. nih.gov In this network, nodes represent individual parent ions (metabolites), and the edges connecting them represent spectral similarity.
For this compound research, this methodology allows for the rapid visualization of all related molecules in a crude extract. nih.gov If the MS/MS spectrum of this compound is known, it can be used to find its corresponding node in the network. All other nodes connected to it are likely to be structural analogues, differing by modifications such as glycosylation, acylation, or methylation. nih.gov This approach accelerates the discovery of new members of the kidamycin (B1673636) family and helps to guide the isolation of novel, potentially bioactive compounds. nih.gov It effectively maps the chemical space of a natural product extract, distinguishing known compounds from new chemical entities. nih.gov
Transcriptomic Analysis for Pathway Understanding
Understanding the biosynthesis of this compound requires identifying and characterizing its biosynthetic gene cluster (BGC). Transcriptomic analysis, particularly using RNA-Seq, is a key technology for this purpose. researchgate.net This method provides a snapshot of the entire transcriptome—the complete set of RNA transcripts—in the producing organism under specific conditions. By comparing the transcriptomes of the organism grown under high- versus low-production conditions, researchers can identify differentially expressed genes (DEGs). researchgate.netnih.gov
Genes within the this compound BGC are expected to be significantly upregulated during its production phase. nih.gov This co-regulation allows for the identification of the entire cluster, which typically includes genes for the core polyketide synthase (PKS), tailoring enzymes (e.g., glycosyltransferases, acetyltransferases, oxidoreductases), and regulatory proteins. researchgate.netnih.gov Functional annotation of these DEGs using databases like KEGG can reveal the metabolic pathways that are active during antibiotic production, including the pathways that supply precursor molecules like acetyl-CoA and malonyl-CoA. researchgate.netnih.gov This knowledge is foundational for efforts in metabolic engineering to enhance the production of this compound or to generate novel derivatives through pathway manipulation. nih.gov
Biophysical Techniques for DNA Interaction Studies
This compound, like its parent compound kidamycin, belongs to the aureolic acid family of polyketides, which are known to exert their biological effects by binding to the minor groove of DNA. nih.gov A variety of biophysical techniques are employed to characterize the thermodynamics, kinetics, and structural details of this interaction. These methods are crucial for understanding its mechanism of action at a molecular level.
UV-visible spectrophotometry can monitor DNA binding, as the interaction often leads to changes in the absorbance spectrum of the drug. nih.gov Fluorescence spectroscopy is another sensitive technique, as the fluorescence of a molecule like this compound may be enhanced or quenched upon binding to DNA. nih.gov Isothermal Titration Calorimetry (ITC) provides a complete thermodynamic profile of the binding event in a single experiment, measuring the binding affinity (Kb), enthalpy (ΔH), and stoichiometry (n). mdpi.com These techniques collectively provide detailed insights into how this compound recognizes and binds to its DNA target, which is essential information for rational drug design and the development of analogues with improved specificity or affinity. mdpi.commdpi.com
Future Directions in Acetylkidamycin Research
Exploration of Novel Producing Strains from Underexplored Ecological Niches
The discovery of novel microbial strains capable of producing Acetylkidamycin or its precursors is a critical first step in ensuring a sustainable supply for research and development. Historically, many antibiotic-producing organisms have been isolated from terrestrial soils. However, as these environments become extensively sampled, the focus is shifting towards more extreme and unique ecological niches.
Actinomycetes, the primary producers of pluramycin-type antibiotics, are known to inhabit a wide array of environments, many of which remain largely unexplored. nih.govaacrjournals.org Future bioprospecting efforts should target these underexplored habitats, which are likely to harbor novel actinomycete species with unique biosynthetic capabilities. The identification of the biosynthetic gene cluster for kidamycin (B1673636), a closely related pluramycin, provides a powerful tool for these endeavors. frontiersin.org This genetic information can be used to develop molecular probes to screen environmental DNA (eDNA) samples for the presence of similar biosynthetic pathways, thereby accelerating the discovery of new producing strains.
Table 1: Potential Underexplored Niches for this compound-Producing Actinomycetes
| Ecological Niche | Rationale for Exploration | Potential for Novelty |
| Marine Sediments | Marine environments, particularly deep-sea sediments, are known to host a high diversity of unique actinomycetes adapted to high pressure, low temperature, and unique nutrient conditions. nih.gov | High probability of discovering novel species with distinct metabolic profiles. |
| Hypersaline Environments | Saline and hypersaline soils and waters are extreme habitats that force microbial life to develop unique adaptations, potentially leading to the production of novel secondary metabolites. frontiersin.org | Isolation of halophilic actinomycetes may yield strains with altered biosynthetic pathways for pluramycins. |
| Volcanic Soils and Caves | These geologically unique environments present extreme conditions of temperature, pH, and mineral content, fostering the evolution of specialized microorganisms. nih.govaacrjournals.org | High potential for identifying actinomycetes with unique genetic and metabolic diversity. |
| Mangrove Ecosystems | The interface between terrestrial and marine environments in mangrove forests creates a complex habitat with a rich and diverse microbial population. aacrjournals.org | Source of actinomycetes that may produce novel analogs of known antibiotics. |
| Endophytic Fungi | Fungi residing within plant tissues represent a less-explored source of bioactive compounds and may harbor symbiotic actinomycetes. | Potential for discovering co-evolved microbial relationships that influence secondary metabolite production. |
Rational Design of Next-Generation this compound Analogs with Improved Efficacy and Specificity
The core structure of this compound, a C-glycosylated anthrapyranone, presents a versatile scaffold for chemical modification. wikipedia.org The goal of rational drug design is to create new analogs with enhanced therapeutic properties, such as increased potency against cancer cells, improved selectivity to minimize off-target effects, and better pharmacological profiles.
The synthesis of various pluramycin analogs has demonstrated that modifications to the sugar moieties and the aromatic core can significantly impact biological activity. chem-station.com For instance, the amino sugars are crucial for the sequence-specific recognition of DNA. nih.gov By altering these sugar residues or introducing new functional groups, it may be possible to modulate the DNA binding affinity and specificity of this compound. The total synthesis of isokidamycin, an epimer of kidamycin, has paved the way for creating a diverse range of pluramycin analogs that would be inaccessible through fermentation alone. nih.govutexas.edu
Table 2: Strategies for the Rational Design of this compound Analogs
| Design Strategy | Target Modification | Expected Improvement |
| Sugar Moiety Modification | Alteration of the D-angolosamine and N,N-dimethyl-L-vancosamine sugars. | Enhanced DNA binding affinity and sequence selectivity, potentially leading to increased potency and reduced toxicity. nih.gov |
| Aromatic Core Functionalization | Introduction of substituents on the tetracyclic anthrapyranone core. | Modulation of electronic properties and steric interactions to improve target engagement and pharmacokinetic properties. |
| Side Chain Engineering | Modification of the epoxide side-chain present in some pluramycins. | Alteration of DNA alkylating potential to fine-tune cytotoxicity. nih.gov |
| Hybrid Compound Synthesis | Conjugation of this compound with other bioactive molecules (e.g., targeting ligands). | Development of targeted drug delivery systems to increase drug concentration at the tumor site. |
Elucidation of Remaining Uncharacterized Biological Activities and Targets
While the primary mechanism of action of this compound is understood to be its interaction with DNA, the full spectrum of its biological activities and molecular targets may not be fully characterized. nih.govaacrjournals.org Pluramycins are known to possess both antibacterial and potent antitumor properties. wikipedia.org Future research should aim to comprehensively screen this compound and its novel analogs against a wide panel of cancer cell lines, including those resistant to current therapies.
Furthermore, it is crucial to investigate potential secondary targets and off-target effects. The inhibition of RNA synthesis in HeLa cells by this compound suggests that its cellular impact extends beyond simple DNA binding and damage. aacrjournals.org A deeper understanding of these additional activities could reveal new therapeutic opportunities and provide insights into potential mechanisms of toxicity.
Advanced Mechanistic Studies at the Molecular and Cellular Level
Detailed mechanistic studies are essential to fully comprehend how this compound exerts its cytotoxic effects. It is known that this compound binds strongly to DNA, leading to an increase in the DNA's melting temperature and a decrease in its buoyant density. nih.gov This is indicative of an intercalating binding mode. Additionally, it has been shown to cause single-strand scissions in DNA under alkaline conditions, suggesting a DNA-damaging capability. nih.gov
Future studies should employ advanced techniques to visualize the interaction of this compound with DNA at the atomic level. Techniques such as X-ray crystallography and high-resolution NMR spectroscopy could provide precise information on the binding site and conformational changes induced in the DNA double helix. At the cellular level, investigating the downstream consequences of this compound-induced DNA damage is crucial. This includes studying the activation of DNA damage response pathways, cell cycle arrest, and the induction of apoptosis. Understanding how cells respond to this specific type of DNA lesion will be key to optimizing its therapeutic application.
Strategies to Overcome Resistance Mechanisms to this compound
The development of drug resistance is a major obstacle in cancer chemotherapy and a potential challenge for the clinical application of this compound. Although specific resistance mechanisms to this compound have not yet been characterized, insights can be drawn from resistance to other DNA-damaging agents, such as alkylating agents and other DNA intercalators. aacrjournals.orgnih.gov
Potential mechanisms of resistance to this compound could include:
Increased drug efflux: Overexpression of efflux pumps that actively remove the drug from the cell.
Enhanced DNA repair: Upregulation of DNA repair pathways that can remove the this compound-induced DNA lesions. nih.govaacrjournals.org
Alteration of the drug target: Mutations in DNA that reduce the binding affinity of this compound.
Drug inactivation: Enzymatic modification of this compound to a less active form.
Strategies to overcome these potential resistance mechanisms could involve the co-administration of this compound with inhibitors of efflux pumps or DNA repair enzymes. Another approach is the development of this compound analogs that are not recognized by efflux pumps or are resistant to enzymatic inactivation. Furthermore, combination therapies with other anticancer drugs that have different mechanisms of action could be a powerful strategy to prevent the emergence of resistance.
Q & A
Basic Research Questions
Q. How to formulate a research question on Acetylkidamycin’s mechanism of action?
- Methodological Answer : Use frameworks like PICO (Population/Problem, Intervention, Comparison, Outcome) to define variables. For example:
- Population: Specific cell lines or organisms (e.g., E. coli).
- Intervention: this compound dosage ranges.
- Comparison: Control groups treated with analogous compounds.
- Outcome: Quantifiable metrics (e.g., inhibition rates, gene expression levels).
Q. What experimental design considerations are critical for initial studies on this compound?
- Prioritize reproducibility by detailing protocols for material preparation, instrumentation (e.g., HPLC calibration), and control groups. Use factorial designs to test multiple variables (e.g., pH, temperature) simultaneously.
- Include power analyses to determine sample sizes and mitigate Type I/II errors. Document raw data in appendices to support transparency . Reference Cochrane Handbook guidelines for minimizing bias in intervention studies .
Q. How to conduct a systematic review of existing literature on this compound?
- Follow PRISMA guidelines for search strategy transparency, including databases (PubMed, Scopus), keywords, and exclusion/inclusion criteria . Use tools like Covidence for screening and data extraction.
- Critically appraise studies for bias (e.g., randomization, blinding) and heterogeneity using statistical tools (I² statistic) . Synthesize findings in tables comparing methodologies, outcomes, and limitations.
Advanced Research Questions
Q. How to resolve contradictions in pharmacokinetic data across studies on this compound?
- Conduct sensitivity analyses to identify confounders (e.g., bioavailability differences due to solvent polarity). Replicate conflicting experiments under standardized conditions, ensuring identical instrumentation and species/strain models .
- Apply meta-regression to explore covariates (e.g., dosage, administration routes) that may explain variability . Publish negative results to reduce publication bias .
Q. What methodologies are effective for synthesizing fragmented findings on this compound’s efficacy?
- Use scoping reviews to map evidence gaps and identify understudied mechanisms (e.g., mitochondrial toxicity) . Combine in vitro and in silico data via bioinformatics pipelines (e.g., molecular docking simulations) to hypothesize binding affinities.
- Employ mixed-methods approaches, integrating quantitative assays (e.g., IC₅₀ measurements) with qualitative observations (e.g., electron microscopy of cellular ultrastructure) .
Q. How to optimize data management plans for large-scale studies on this compound?
- Structure data using FAIR principles (Findable, Accessible, Interoperable, Reusable). Store raw spectra, chromatograms, and codebooks in repositories like Zenodo or institutional databases .
- Predefine metadata schemas (e.g., experimental conditions, batch numbers) and use version-control systems (Git) for collaborative workflows. Include data-sharing agreements in ethics applications to ensure compliance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
